molecular formula C12H10N4S B14338508 2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile CAS No. 95572-41-1

2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile

Cat. No.: B14338508
CAS No.: 95572-41-1
M. Wt: 242.30 g/mol
InChI Key: XRQMVGAIDGHSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 2-amino-4-methyl-5-acetylthiazole with thiosemicarbazide and phenacyl bromide . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. similar compounds are often produced using batch reactors where precise control of temperature, pressure, and reaction time is maintained to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated thiophene ring.

Scientific Research Applications

2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. Pathways involved may include inhibition of enzyme activity or disruption of DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and interact with biological molecules makes it a versatile compound for research and industrial applications.

Properties

CAS No.

95572-41-1

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

2-amino-4-methyl-5-phenyldiazenylthiophene-3-carbonitrile

InChI

InChI=1S/C12H10N4S/c1-8-10(7-13)11(14)17-12(8)16-15-9-5-3-2-4-6-9/h2-6H,14H2,1H3

InChI Key

XRQMVGAIDGHSGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)N)N=NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.